N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine
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Overview
Description
N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine is an organic compound with the molecular formula C22H47NS. This compound is characterized by the presence of a hexylamine group and an octylsulfanyl group attached to an ethyl chain. It is a colorless liquid with various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine typically involves the reaction of hexylamine with 2-(octylsulfanyl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydroxide or potassium carbonate as base, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The amine group can participate in protonation and deprotonation reactions, influencing the compound’s activity in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexylamine: A simpler amine with a hexyl group, used in the production of surfactants and corrosion inhibitors.
Octylamine: An amine with an octyl group, used in the synthesis of pharmaceuticals and agrochemicals.
N-Hexyl-N-methylamine: A secondary amine with a hexyl and methyl group, used in organic synthesis.
Uniqueness
N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine is unique due to the presence of both a hexylamine and an octylsulfanyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
144333-88-0 |
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Molecular Formula |
C22H47NS |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
N-hexyl-N-(2-octylsulfanylethyl)hexan-1-amine |
InChI |
InChI=1S/C22H47NS/c1-4-7-10-13-14-17-21-24-22-20-23(18-15-11-8-5-2)19-16-12-9-6-3/h4-22H2,1-3H3 |
InChI Key |
IMBSCCJECBNRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCN(CCCCCC)CCCCCC |
Origin of Product |
United States |
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